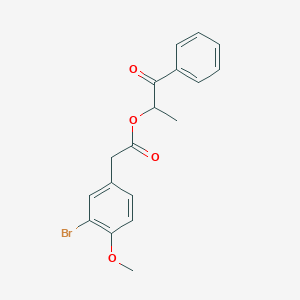
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate, also known as MOPBA, is a chemical compound used in scientific research. This compound is a derivative of 2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate, which is a known inhibitor of the enzyme monoamine oxidase-B (MAO-B). MOPBA has been found to have similar inhibitory effects on MAO-B, making it a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease.
作用机制
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate is a selective inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. Additionally, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. In addition to its MAO-B inhibitory activity, 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has also been found to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate in lab experiments is its selectivity for MAO-B. This allows researchers to specifically target this enzyme without affecting other enzymes or neurotransmitter systems in the brain. However, one limitation of using 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate is its relatively low potency compared to other MAO-B inhibitors. This may require higher doses of the compound to achieve the desired effects.
未来方向
There are several future directions for research on 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate. One area of interest is the development of more potent MAO-B inhibitors based on the structure of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate in the brain.
合成方法
The synthesis of 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate involves the reaction of 2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate with methylamine in the presence of a catalyst. The resulting product is then purified through recrystallization.
科学研究应用
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate has been extensively studied for its potential therapeutic applications. One study found that 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate was effective in reducing the levels of oxidative stress in the brain, which is a hallmark of Parkinson's disease. Another study found that 1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate was able to protect dopaminergic neurons from the toxic effects of the pesticide rotenone, which is known to cause Parkinson's disease-like symptoms.
属性
产品名称 |
1-Methyl-2-oxo-2-phenylethyl (3-bromo-4-methoxyphenyl)acetate |
|---|---|
分子式 |
C18H17BrO4 |
分子量 |
377.2 g/mol |
IUPAC 名称 |
(1-oxo-1-phenylpropan-2-yl) 2-(3-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C18H17BrO4/c1-12(18(21)14-6-4-3-5-7-14)23-17(20)11-13-8-9-16(22-2)15(19)10-13/h3-10,12H,11H2,1-2H3 |
InChI 键 |
QBRXPTPILFXENE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CC2=CC(=C(C=C2)OC)Br |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CC2=CC(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)


![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
